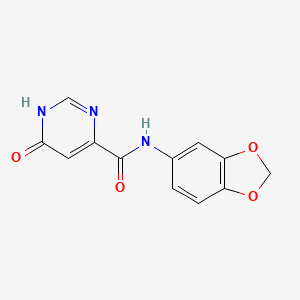

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-11-4-8(13-5-14-11)12(17)15-7-1-2-9-10(3-7)19-6-18-9/h1-5H,6H2,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVGXTCEXRTVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 6-hydroxypyrimidine-4-amine under specific conditions. The reaction may require catalysts such as thionyl chloride (SOCl2) and solvents like ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties, particularly in targeting glucose-starved tumor cells.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death. This mechanism involves the disruption of energy production within the mitochondria, making it a potential candidate for anticancer therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives and analogs, enabling comparisons based on substituent effects and biological activity. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent-Driven Potency: The thieno-pyrimidine group in Compound 6 enhances activity compared to amuvatinib, suggesting that heterocyclic modifications (e.g., sulfur incorporation) improve target engagement under metabolic stress .

Linker Flexibility :

- The piperazine linker in Compound 6 introduces conformational flexibility, possibly enabling broader kinase inhibition. In contrast, the carboxamide linker in the target compound may restrict rotational freedom, favoring selective interactions.

Benzodioxol as a Pharmacophore :

- All compounds retain the benzodioxol group, which is linked to improved metabolic stability and binding to redox-sensitive targets (e.g., kinases or mitochondrial proteins) .

The target compound’s hydroxyl group may similarly influence oxidative stress pathways but with unconfirmed efficacy.

Actividad Biológica

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide, also referred to as 2-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core attached to a benzodioxole moiety , which is known for its ability to interact with various biological targets. The presence of the hydroxyl group at position 6 enhances its reactivity and potential for further functionalization.

Biological Activities

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains.

- Antioxidant Properties : Its ability to scavenge free radicals suggests potential in preventing oxidative stress-related damage.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one | Pyrimidine + Benzodioxole | Antimicrobial, Antioxidant | Dual functional groups |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Pyrimidine only | Nitric oxide inhibition | Halogen substitution |

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxole + Sulfonamide | Enzyme inhibition | Sulfonamide group |

| 2-Amino-4,6-dihydroxypyrimidine | Pyrimidine only | Limited compared to others | No aromatic substitution |

The mechanisms underlying the biological activity of N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide are still being elucidated. However, several studies suggest that the compound may exert its effects through:

- Binding Affinity Studies : Molecular docking simulations indicate strong binding interactions with target proteins.

- Enzyme Kinetics Assays : These assays reveal the compound's potential to modulate enzyme activity, particularly in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various benzodioxole derivatives, N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics.

Case Study 2: Antioxidant Activity

A comparative analysis of antioxidant activities highlighted that this compound effectively scavenged DPPH radicals, exhibiting an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential role in mitigating oxidative stress.

Case Study 3: Enzyme Inhibition

Research involving enzyme kinetics revealed that N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide inhibited the activity of specific metabolic enzymes involved in cancer cell proliferation. This inhibition was dose-dependent and indicated a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.